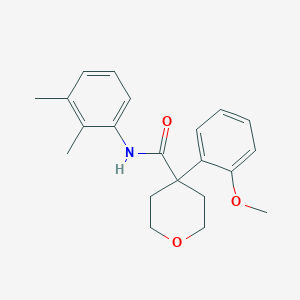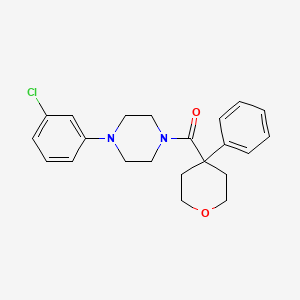
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide (DMPMO) is a novel compound that has been studied for its potential applications in the field of medicinal chemistry. DMPMO is a derivative of 2,3-dimethylphenyl oxane-4-carboxamide, which is a small molecule that can be synthesized from a variety of starting materials. DMPMO has been studied for its ability to act as an inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in the regulation of many cellular processes. DMPMO has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation.
Mécanisme D'action
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide works by inhibiting the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in the regulation of many cellular processes, including cell growth, survival, and proliferation. By inhibiting PI3K, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide is able to inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been studied for its effects on biochemical and physiological processes. In cell culture studies, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, melanoma, and prostate cancer. In animal studies, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been shown to reduce glucose levels and improve insulin sensitivity in diabetic mice. In addition, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been shown to reduce inflammation in animal models of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide is relatively straightforward and can be scaled up for large-scale production. This makes it an attractive compound for laboratory experiments. However, it is important to note that N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide is a novel compound, and its effects on biochemical and physiological processes have not been extensively studied. Therefore, there are some limitations to the use of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide in laboratory experiments.
Orientations Futures
Despite the promising results of preliminary studies, more research is needed to fully understand the effects of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide on biochemical and physiological processes. Further research should focus on the mechanism of action of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide, as well as its effects on other diseases. In addition, studies should be conducted to determine the optimal dosage and delivery method for N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide. Finally, studies should be conducted to determine the potential toxicity of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide and to develop strategies for minimizing any potential side effects.
Méthodes De Synthèse
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide can be synthesized by a variety of methods, including the reaction of 2,3-dimethylphenyl oxane-4-carboxamide with 2-methoxyphenyl boronic acid in the presence of a base. The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by column chromatography. The synthesis of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide is relatively straightforward and can be scaled up for large-scale production.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, melanoma, and prostate cancer. In diabetes, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been shown to reduce glucose levels and improve insulin sensitivity. In inflammation, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been shown to reduce inflammation and improve the symptoms of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15-7-6-9-18(16(15)2)22-20(23)21(11-13-25-14-12-21)17-8-4-5-10-19(17)24-3/h4-10H,11-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETUPMPIRQTPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea](/img/structure/B6562742.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B6562749.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6562750.png)
![N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562758.png)




![1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562797.png)
![1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562801.png)
![1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562816.png)
![1-(2-methoxyphenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562824.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562826.png)
![5-bromo-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)furan-2-carboxamide](/img/structure/B6562831.png)